

Structural Elucidation and Confirmation of Codeine Methylbromide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and confirmation of **codeine methylbromide** (also known as Eucodin).[1] [2] Due to the limited availability of specific published spectral data for this quaternary ammonium salt, this guide outlines the expected analytical outcomes based on the known characteristics of codeine and general principles of spectroscopic analysis for quaternary alkaloids.

Introduction

Codeine methylbromide is a quaternary ammonium derivative of codeine, an opioid analgesic.[2] Its structure is characterized by the methylation of the tertiary amine in the codeine molecule, resulting in a positively charged nitrogen atom and a bromide counter-ion. The structural confirmation of this compound is critical for quality control, regulatory compliance, and understanding its pharmacological properties.

Table 1: Physicochemical Properties of Codeine Methylbromide



Property	Value	Reference
CAS Registry Number	125-27-9	[1]
Molecular Formula	C19H24BrNO3	[1][2]
Molecular Weight	394.30 g/mol	[1]
Appearance	Crystals	[1]
Melting Point	~260 °C	[1]
IUPAC Name	7,8-Didehydro-4,5-α-epoxy-6- α-hydroxy-3-methoxy-17,17- dimethylmorphinanium bromide	[2]

Synthesis

The synthesis of **codeine methylbromide** is typically achieved through the quaternization of codeine with methyl bromide. This is a standard N-alkylation reaction where the lone pair of electrons on the nitrogen atom of the tertiary amine in codeine attacks the electrophilic methyl group of methyl bromide.

Experimental Protocol: Synthesis of Codeine Methylbromide

- Dissolution: Dissolve codeine in a suitable aprotic solvent such as acetonitrile or dichloromethane in a round-bottom flask.
- Addition of Methylating Agent: Add a stoichiometric excess of methyl bromide to the solution.
 The reaction is typically performed at room temperature or with gentle heating.
- Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) by observing the disappearance of the codeine spot and the appearance of a more polar spot corresponding to the quaternary ammonium salt.
- Isolation: Upon completion, the product often precipitates out of the solution due to its ionic nature and lower solubility in organic solvents. The precipitate can be collected by filtration.



 Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and diethyl ether, to yield pure codeine methylbromide crystals.

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is employed to unequivocally confirm the structure of **codeine methylbromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **codeine methylbromide**, both ¹H and ¹³C NMR are essential.

The ¹H NMR spectrum of **codeine methylbromide** is expected to be similar to that of codeine, with key differences arising from the quaternization of the nitrogen atom. The protons in proximity to the positively charged nitrogen will experience a significant downfield shift due to the deshielding effect.

Table 2: Predicted ¹H NMR Chemical Shifts for Codeine Methylbromide



Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
N-CH₃	~3.3 - 3.5	S	Significant downfield shift compared to codeine (~2.4 ppm).
N-CH₃ (new)	~3.3 - 3.5	S	Signal for the newly introduced methyl group.
O-CH ₃	~3.8	S	Largely unaffected.
H-1, H-2	~6.6 - 6.8	m	Aromatic protons.
H-5	~4.9	d	
H-6	~4.2	m	_
H-7, H-8	~5.3 - 5.8	m	Olefinic protons.
Other protons	Various	Protons on the morphinan skeleton.	

Similar to the ¹H NMR, the ¹³C NMR spectrum will show downfield shifts for the carbon atoms directly attached to or near the quaternary nitrogen.

Table 3: Predicted ¹³C NMR Chemical Shifts for **Codeine Methylbromide**



Carbon Assignment	Expected Chemical Shift (δ, ppm)	Notes
N-CH₃	~50 - 55	Downfield shift compared to codeine (~43 ppm).
N-CH₃ (new)	~50 - 55	Signal for the new methyl group.
C-9	~45 - 50	Downfield shift.
C-10, C-16	~30 - 40	Downfield shifts.
O-CH₃	~56	Largely unaffected.
Aromatic Carbons	~110 - 150	
Olefinic Carbons	~125 - 135	_
Other Carbons	Various	Carbons of the morphinan skeleton.

- Sample Preparation: Dissolve approximately 5-10 mg of codeine methylbromide in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- 2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural insights. For **codeine methylbromide**, electrospray ionization (ESI) is the preferred method due to the ionic nature of the compound.



In positive ion mode ESI-MS, the spectrum will show a prominent peak corresponding to the codeine methyl cation (C₁₉H₂₄NO₃+) at m/z 314.18. The bromide ion will not be observed in the positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the cation.

Table 4: Expected High-Resolution Mass Spectrometry Data

lon	Calculated m/z	Measured m/z	Elemental Composition
[C19H24NO3]+	314.1756	(To be determined)	C19H24NO3

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the codeine methyl cation. The fragmentation pattern is expected to involve cleavages of the piperidine ring.

- Sample Preparation: Prepare a dilute solution of codeine methylbromide in a suitable solvent such as methanol or acetonitrile/water.
- Infusion: Introduce the sample into the ESI source of the mass spectrometer via direct infusion or through an LC system.
- Data Acquisition: Acquire the mass spectrum in positive ion mode. For HRMS, use a highresolution instrument like a TOF (Time-of-Flight) or Orbitrap analyzer.
- Tandem MS: For fragmentation studies, select the parent ion (m/z 314.18) and subject it to collision-induced dissociation (CID) to obtain the MS/MS spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum of **codeine methylbromide** will exhibit characteristic absorption bands.

Table 5: Expected FTIR Absorption Bands for Codeine Methylbromide



Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3400	O-H stretch	Hydroxyl group
~3000-2800	C-H stretch	Aliphatic and aromatic C-H
~1600	C=C stretch	Aromatic ring and olefinic double bond
~1500	C=C stretch	Aromatic ring
~1280	C-O-C stretch	Ether linkage
~1100	C-N stretch	C-N bond
~1050	C-O stretch	Hydroxyl group

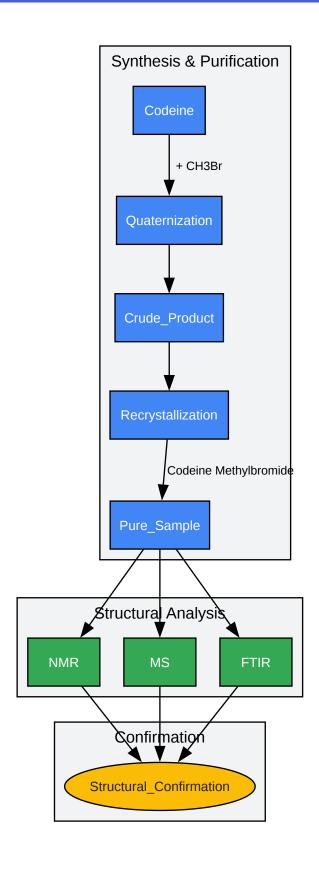
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the neat sample.
- Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of **codeine methylbromide**.





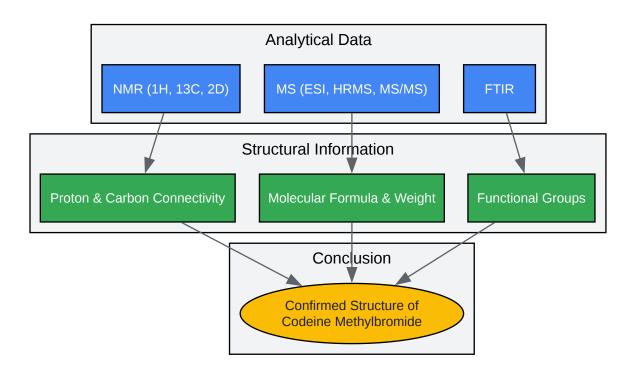
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Caption: Experimental workflow for synthesis and structural confirmation.



Logical Relationship of Analytical Techniques

The different analytical techniques provide complementary information to build a complete picture of the molecular structure.



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Caption: Interrelation of analytical techniques for structural elucidation.

Conclusion

The structural elucidation and confirmation of **codeine methylbromide** rely on a synergistic application of modern analytical techniques. While specific published spectra are not readily available, a thorough analysis using NMR spectroscopy, mass spectrometry, and FTIR, guided by the known chemistry of codeine and related alkaloids, can provide unequivocal proof of its structure. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and analysis.

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References

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- 2. Codeine methylbromide Wikipedia [en.wikipedia.org]
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